molecular formula C9H13NO B1277368 2-(4-Aminophenyl)propan-2-ol CAS No. 23243-04-1

2-(4-Aminophenyl)propan-2-ol

Cat. No.: B1277368
CAS No.: 23243-04-1
M. Wt: 151.21 g/mol
InChI Key: IXQSZFHLLQMBAG-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)propan-2-ol (CAS 23243-04-1) is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. It serves as a versatile chemical building block in organic synthesis and materials science research. The compound features both an aromatic amine and a tertiary alcohol functional group, making it a valuable intermediate for constructing more complex molecules. In laboratory research, compounds with structural similarities, particularly those containing an aminophenyl group, have demonstrated significant utility in the development of fluorescent probes for analyzing biological structures. For instance, the related compound 2-(4-aminophenyl)benzothiazole (APBT) has been effectively used in conjunction with Safranin O for detailed fluorescence microscopy analysis of bacterial spore structures, revealing diversity among Bacillales species. This suggests potential applications for this compound in the synthesis of novel dyes or tags for cellular and structural biology studies. This product is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with care, referring to the provided Safety Data Sheet. It is recommended to store the product in a dark place under an inert atmosphere at room temperature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSZFHLLQMBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23243-04-1
Record name 2-(4-aminophenyl)propan-2-ol
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Advanced Synthetic Methodologies for 2 4 Aminophenyl Propan 2 Ol and Its Structural Analogs

Catalytic Hydrogenation and Other Reductive Synthesis Routes from Nitrophenyl Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, and it is the most common method for preparing 2-(4-aminophenyl)propan-2-ol. The starting material for this process is 2-(4-nitrophenyl)propan-2-ol (B2678476).

Selective Reduction of 2-(4-Nitrophenyl)propan-2-ol to this compound

The selective reduction of 2-(4-nitrophenyl)propan-2-ol to its corresponding amine is a widely used and well-documented process. This transformation is typically achieved through catalytic hydrogenation.

A common laboratory-scale synthesis involves the use of palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂) as the reducing agent. The reaction is generally carried out in a solvent such as methanol (B129727) at room temperature for several hours, resulting in a high yield of the desired product. Raney nickel is another effective catalyst for this transformation and can be used under hydrogen pressure at slightly elevated temperatures.

The general reaction is as follows:

Reduction of nitro group to amine

Table 1: Comparison of Catalytic Systems for the Reduction of 2-(4-Nitrophenyl)propan-2-ol

CatalystReducing AgentSolventTemperature (°C)Time (h)YieldNotes
10% Pd/CH₂Methanol~20-25~6HighStandard and efficient method.
Raney NiH₂Methanol20-40-HighRequires hydrogen pressure.

Exploration of Diverse Catalytic Systems for Nitro Group Reduction

While palladium and nickel catalysts are standard, research continues to explore alternative catalytic systems to improve selectivity, efficiency, and safety. nih.govsci-hub.st Catalytic transfer hydrogenation, for instance, offers an alternative to using flammable hydrogen gas by employing a hydrogen donor in situ. nih.gov

Hydrazine hydrate (B1144303) in the presence of Pd/C is an effective system for the selective reduction of nitroarenes, even those containing sensitive halogen substituents. nih.gov This method is rapid, with reactions often completing within minutes at elevated temperatures. nih.gov

Iron-based catalysts are gaining attention due to their low cost and reduced toxicity compared to precious metals like palladium. sci-hub.strsc.org Iron(II) chloride in the presence of a phosphine (B1218219) ligand has been shown to effectively catalyze the reduction of nitroarenes using organosilanes as the reducing agent. sci-hub.strsc.org Another approach utilizes activated iron, generated from Fe/HCl or Zn/FeSO₄, which tolerates a wide variety of functional groups. researchgate.net

Tin metal in conjunction with ammonium (B1175870) bromide in methanol also provides a mild and selective method for the reduction of nitroarenes to anilines under neutral conditions. niscpr.res.in

Table 2: Diverse Catalytic Systems for Nitroarene Reduction

Catalyst SystemReducing AgentSolventConditionsKey Features
Pd/CHydrazine hydrateMethanol80°C, 5 minHigh selectivity for halogenated nitroarenes. nih.gov
FeX₂–R₃POrganosilanes--Tolerates a wide range of functional groups. sci-hub.strsc.org
Activated Iron (Fe/HCl or Zn/FeSO₄)---Tolerates various functional groups like alkynes and ketones. researchgate.net
Sn/NH₄BrTin metalMethanol65°C, 35 minMild, neutral conditions with high yields. niscpr.res.in

Chiral Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure amino alcohols is of significant interest in medicinal chemistry, as chirality is a crucial factor in the efficacy and safety of many drugs. mdpi.comnih.gov

Asymmetric Catalytic Approaches for Stereoselective Formation

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. ru.nl For chiral amino alcohols, asymmetric transfer hydrogenation of the corresponding α-amino ketones is a powerful technique. acs.org Ruthenium catalysts, in particular, have been used to achieve high yields and excellent enantioselectivities in the synthesis of various 1,2-amino alcohol-containing drug molecules. acs.org

Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols has also emerged as an efficient one-step method for preparing chiral γ-amino alcohols with high regio- and enantioselectivity. nih.gov

Biocatalytic Transformations in Chiral Aminophenyl Alcohol Synthesis

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical synthesis. mdpi.commagtech.com.cn Microorganisms and their enzymes can perform transformations with high chemo-, regio-, and enantioselectivities under mild conditions. mdpi.comnih.gov

The asymmetric bioreduction of aryl ketones is a highly effective method for producing enantiopure aryl alcohols. magtech.com.cn Various microorganisms, including yeasts and bacteria, as well as purified enzymes and genetically engineered organisms, have been successfully employed for this purpose. magtech.com.cn For instance, strains of Rhodococcus have been used for the highly diastereoselective and enantioselective reduction of keto-precursors to yield chiral amino alcohols. mdpi.com

Multicomponent Reactions for Scaffold Assembly and Functionalization of Aminophenyl Propanol (B110389) Derivatives

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product in a single step, offering high atom economy and efficiency. nih.govmdpi.com These reactions provide a rapid and effective way to generate chemical libraries of diverse and complex molecules. mdpi.com

While direct examples of MCRs for the synthesis of this compound are not prevalent, the principles can be applied to create its structural analogs. For instance, a three-component reaction of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate, catalyzed by 2-amino-1-(4-nitrophenyl)-1,3-propanediol and hydrochloric acid, has been used to synthesize bioactive tetrahydropyrimidines. nih.govpreprints.org This demonstrates the potential of using aminophenyl propanol derivatives as catalysts or reactants in MCRs to build complex molecular scaffolds.

The Passerini and Ugi reactions are other well-known MCRs that could be adapted to incorporate aminophenyl propanol structures, leading to the synthesis of diverse derivatives with potential biological activities. mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves developing alternative reaction media, employing energy-efficient synthesis techniques, and designing more sustainable catalysts and reagents.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of this compound often utilize organic solvents like methanol. While effective for dissolving reactants and facilitating the reaction, methanol is flammable and has associated toxicity. Green chemistry encourages the replacement of such solvents with more benign alternatives, such as water, or eliminating the solvent altogether.

Aqueous-Medium Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The challenge in using water for the hydrogenation of 2-(4-Nitrophenyl)propan-2-ol lies in the poor solubility of the organic substrate. However, advancements in catalyst design, such as the development of water-soluble ligands or phase-transfer catalysts, can overcome this limitation. For instance, studies on the hydrogenation of other nitroaromatic compounds have successfully employed aqueous systems, suggesting the feasibility of this approach for producing this compound. The use of packed bed microreactors has also shown promise for reactions in aqueous solutions, offering excellent mass and heat transfer, which can enhance reaction rates and selectivity. mdpi.com

Solvent-Free Systems: Eliminating the solvent entirely represents a significant step towards a greener process, as it simplifies product isolation, reduces waste, and minimizes the risk of solvent emissions. Solvent-free reactions can be conducted by heating the neat reactants, often in the presence of a solid catalyst. acs.orgrsc.org For the synthesis of this compound, a solvent-free approach would involve the direct reaction of solid 2-(4-Nitrophenyl)propan-2-ol with a hydrogen source over a solid catalyst. This approach is often coupled with techniques like mechanochemistry or microwave irradiation to provide the necessary energy for the reaction to proceed efficiently. tandfonline.comtandfonline.com

Parameter Conventional Methanol System Potential Aqueous System Potential Solvent-Free System
Solvent MethanolWaterNone
Environmental Impact Flammable, toxic, volatile organic compound (VOC)Benign, non-toxic, non-flammableNo solvent waste, minimal VOCs
Product Isolation Requires distillation/evaporationPhase separation or extractionDirect isolation, no solvent removal
Challenges Solvent waste disposal, safety risksSubstrate solubility, catalyst designRequires specific reaction conditions (heat, pressure)
Key Advantage Good substrate solubilityHigh safety profile, low costHigh atom economy, simplified workup

Alternative energy sources are a cornerstone of green chemistry, offering pathways to reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. mdpi.com

Microwave-Assisted Synthesis (MAS): Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and uniform heating of the reaction mixture. tandfonline.com This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. mdpi.com In the context of synthesizing this compound, microwave-assisted catalytic hydrogenation could lead to significantly enhanced efficiency. While specific literature for this exact transformation is limited, MAS has been successfully applied to the synthesis of various aminophenyl derivatives and other nitrogen-containing heterocycles, often with improved yields and under milder conditions. tandfonline.commdpi.com The use of microwaves is also compatible with solvent-free or aqueous reaction systems, further enhancing the green credentials of the synthesis. tandfonline.com

Mechanochemical Synthesis: Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions. cardiff.ac.uk This solvent-free technique is highly efficient and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. The application of mechanochemistry to the synthesis of this compound would involve milling the solid precursor, 2-(4-Nitrophenyl)propan-2-ol, with a solid reducing agent and a catalyst. Ball-milling has been shown to be effective for activating metal catalysts and promoting various organic transformations, including C-H functionalization and coupling reactions. cardiff.ac.ukacs.org This method avoids the need for bulk solvents and can often be performed at room temperature, offering significant environmental and energy-saving benefits.

Method Principle Typical Reaction Time Key Advantages for Synthesis
Conventional Heating Thermal conductionHours Well-established, predictable
Microwave-Assisted Synthesis (MAS) Dielectric heatingMinutes mdpi.comRapid heating, reduced side reactions, energy efficient
Mechanochemical Synthesis Mechanical forceMinutes to hoursSolvent-free, can enable novel reactivity, energy efficient

The catalytic hydrogenation of 2-(4-Nitrophenyl)propan-2-ol traditionally relies on palladium on carbon (Pd/C), a catalyst based on a precious metal. Green chemistry principles drive the search for more sustainable catalytic systems that utilize earth-abundant metals or offer enhanced recyclability. diva-portal.org

Earth-Abundant Metal Catalysts: There is a growing interest in replacing precious metals like palladium with more abundant and less costly alternatives such as iron, nickel, or copper. diva-portal.org These base metals have shown promise in various hydrogenation reactions. For example, Raney nickel is a well-known catalyst for the reduction of nitro groups. Research is focused on developing novel catalysts based on these metals with activities and selectivities comparable to their precious metal counterparts.

Catalyst Type Example Key Features Relevance to Green Synthesis
Precious Metal Palladium on Carbon (Pd/C) High activity and selectivityEffective but costly and utilizes a scarce resource
Earth-Abundant Metal Raney Nickel Lower cost, abundant metalMore sustainable and economical alternative
Immobilized Catalyst Ru on Cellulose diva-portal.orgEasy separation, recyclableReduces catalyst waste, simplifies purification
Nanocatalyst Ru/PDEA Microgel europa.euHigh surface area, high activity, recyclableEnhanced efficiency and sustainability

Mechanistic Investigations of Chemical Transformations Involving 2 4 Aminophenyl Propan 2 Ol

Reaction Kinetics and Thermodynamic Studies of Functional Group Interconversions

The interconversion of the amino and hydroxyl functional groups in 2-(4-aminophenyl)propan-2-ol is governed by kinetic and thermodynamic principles that dictate the rate and feasibility of these transformations. While specific experimental kinetic data for this particular compound are not extensively detailed in publicly available literature, a theoretical framework based on analogous structures provides insight into its reactivity.

The rates of reaction for the amino and hydroxyl groups are highly dependent on the reaction conditions, such as the nature of the reagents, solvent, and temperature.

Amino Group Transformations: The amino group on the phenyl ring is a nucleophile and can undergo reactions like alkylation, acylation, and diazotization. The rate of these reactions is influenced by the electron-donating nature of the aminophenyl moiety. In acidic conditions, protonation of the amino group to form an anilinium ion deactivates the ring and reduces the nucleophilicity of the nitrogen, thereby slowing down reactions that require a lone pair of electrons. The kinetics of aminolysis reactions are generally first-order in the amine under conditions of excess substrate. researchgate.net

Hydroxyl Group Transformations: The tertiary hydroxyl group can be transformed through substitution or elimination reactions. vanderbilt.edu These reactions are often acid-catalyzed. The rate-determining step in such transformations is typically the formation of a carbocation intermediate after the protonated hydroxyl group leaves as a water molecule. chemguide.co.uk The stability of the resulting tertiary carbocation adjacent to a phenyl ring would significantly influence the reaction rate.

Table 1: Factors Influencing Reaction Rates of Functional Groups

Functional GroupReaction TypeKey Influencing FactorsExpected Rate Dependence
Amino Group Nucleophilic SubstitutionpH, Solvent Polarity, Steric HindranceDecreases at low pH (protonation)
Hydroxyl Group Acid-Catalyzed DehydrationAcid Concentration, TemperatureIncreases with acid strength and temperature
Hydroxyl Group OxidationOxidizing Agent Strength, PotentialDependent on catalyst and potential

Activation energy (Ea) is the minimum energy required to initiate a chemical reaction. The transition state is the high-energy, unstable arrangement of atoms that exists as the reactants are being converted into products.

Amino Group Reactions: For reactions involving the amino group, the transition state would involve the formation or breaking of bonds to the nitrogen atom. The stability of this transition state, and thus the activation energy, is affected by the electronic properties of the aromatic ring and the steric bulk of the reactants.

Hydroxyl Group Reactions: In the case of acid-catalyzed dehydration of the tertiary alcohol, the activation energy is associated with the heterolytic cleavage of the C-O bond of the protonated alcohol to form a carbocation and water. chemguide.co.uk The transition state resembles this carbocation. For the oxidation of alcohols, apparent activation energies can be determined from Arrhenius plots, and values for similar compounds like 2-propanol are significantly higher than for diols like ethylene (B1197577) glycol, suggesting the molecular structure plays a key role. researchgate.net

Table 2: Estimated Activation Energy Contributions

TransformationRate-Limiting StepFactors Stabilizing Transition StateEstimated Relative Activation Energy
Amino Group Acylation Nucleophilic attack on carbonylElectron-donating groups on phenyl ringModerate
Hydroxyl Group Dehydration Carbocation formationTertiary nature of carbon, Resonance with phenyl ringHigh (but lowered by acid catalysis)

Nucleophilic and Electrophilic Reactivity Profiles of the Aminophenyl and Propanol (B110389) Moieties

The dual functional groups of this compound create a rich reactivity profile.

Aminophenyl Moiety: The amino group is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom increases the electron density at the ortho and para positions. The nitrogen atom itself is a primary nucleophilic center, readily reacting with electrophiles. researchgate.net

Propanol Moiety: The tertiary alcohol's oxygen atom possesses lone pairs of electrons, rendering it nucleophilic. It can be protonated by acids, which transforms the hydroxyl group into a good leaving group (H₂O). chemguide.co.uk This facilitates the formation of a tertiary carbocation, which is an electrophile and can be attacked by nucleophiles or undergo elimination.

Pathways of Dehydration and Rearrangement Reactions of Tertiary Propanol Scaffolds

The dehydration of the tertiary propanol group in this compound is a characteristic reaction of tertiary alcohols. aidic.it

The process is typically catalyzed by strong acids, such as sulfuric or phosphoric acid, and involves the following steps:

Protonation of the Hydroxyl Group: The oxygen of the -OH group is protonated by the acid to form an oxonium ion. chemguide.co.uk

Loss of Water: The protonated hydroxyl group departs as a water molecule, a stable leaving group. This is the rate-limiting step and results in the formation of a stable tertiary carbocation. chemguide.co.uk

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the positively charged carbon, forming a double bond. youtube.com

The primary product of the dehydration of this compound would be 4-(prop-1-en-2-yl)aniline. Rearrangement of the carbocation intermediate is unlikely in this case because it is already a stable tertiary carbocation. Thermal dehydration is also a possible pathway for similar structures. researchgate.netpleiades.online

Investigation of Redox Reactions Involving the Aminophenyl Moiety

The aminophenyl moiety is susceptible to oxidation. The nitrogen atom in the amino group is in its lowest oxidation state and can be oxidized by various oxidizing agents. The oxidation of aromatic amines can be complex, yielding a variety of products depending on the oxidant and reaction conditions.

Possible oxidation products include:

Nitroso Compounds: Mild oxidation can convert the amino group to a nitroso group (-NO).

Nitro Compounds: Stronger oxidation can lead to the formation of a nitro group (-NO₂).

Polymerization: Oxidation can also lead to the formation of colored polymeric products, such as polyaniline-like structures, especially under electrochemical conditions.

The presence of the tertiary alcohol group on the same molecule could potentially be affected by strong oxidizing agents, but the aminophenyl group is generally more susceptible to oxidation.

Derivatization Strategies and Applications in Organic Synthesis

Synthesis of Novel Heterocyclic Systems Incorporating the 2-(4-Aminophenyl)propan-2-ol Scaffold

The presence of a primary aromatic amine group in this compound makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems. The inherent reactivity of the aniline (B41778) moiety allows for its participation in a multitude of cyclization reactions, leading to the formation of diverse and complex molecular architectures.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinoline (B57606), Imidazole (B134444), Thiazole (B1198619) Derivatives)

The aromatic amine functionality of this compound serves as a key handle for the synthesis of a variety of important nitrogen-containing heterocycles.

Quinoline Derivatives: The synthesis of quinoline rings often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Combes quinoline synthesis) or with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid (Skraup synthesis). Derivatives of this compound can be envisioned to participate in these classical reactions. For instance, the reaction with a β-diketone in the presence of an acid catalyst would be expected to yield a quinoline bearing the 2-hydroxypropan-2-ylphenyl substituent. Modern approaches, such as transition-metal-free oxidative cyclocondensation reactions of o-aminobenzyl alcohols with enaminones, provide alternative routes to quinoline synthesis. nih.gov While direct examples utilizing this compound are not prevalent in the reviewed literature, the fundamental reactivity of the aminophenyl group suggests its applicability in these synthetic strategies.

Imidazole Derivatives: Imidazole synthesis can be achieved through various methods, including the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. A derivative of this compound could be incorporated by using a suitably functionalized precursor. The Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, offers another versatile route. wikipedia.org The amine group of this compound can be readily converted to an imine, which can then undergo cyclization with TosMIC to afford the corresponding imidazole derivative.

Thiazole Derivatives: The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring, involving the reaction of a α-haloketone with a thioamide. youtube.com The amino group of this compound can be converted into a thioamide functionality through reaction with a suitable thiocarbonyl transfer reagent. Subsequent reaction with an α-haloketone would then lead to the formation of a thiazole derivative bearing the this compound scaffold. Another approach is the Cook-Heilbron synthesis, which allows for the formation of 5-aminothiazoles from α-aminonitriles and carbon disulfide or related reagents. wikipedia.org

A hypothetical reaction scheme for the synthesis of a thiazole derivative from this compound is presented below:

Reactant 1Reactant 2ProductReaction Type
2-(4-Thioureidophenyl)propan-2-olα-Haloketone2-(4-(Thiazol-2-yl)phenyl)propan-2-ol derivativeHantzsch Thiazole Synthesis

Ring Expansion and Contraction Reactions Involving Aminophenylpropanol Derivatives

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing cyclic systems that may be difficult to prepare by direct cyclization. While specific examples involving this compound are not extensively documented, the principles of such reactions can be applied to its derivatives.

For instance, the Tiffeneau–Demjanov rearrangement allows for the ring expansion of cyclic β-amino alcohols. A derivative of this compound incorporated into a cyclic system could potentially undergo such a rearrangement upon treatment with nitrous acid. This would involve the formation of a diazonium salt followed by a 1,2-alkyl shift, leading to an expanded ring system.

Conversely, ring contraction reactions, such as the Favorskii rearrangement of cyclic α-haloketones, could be employed on derivatives of this compound that contain a suitable cyclic ketone moiety. The general applicability of these reactions suggests the potential for creating novel ring systems based on the aminophenylpropanol scaffold, though specific research in this area is needed.

Exploration of this compound as a Precursor for Advanced Chemical Intermediates

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules that can serve as advanced chemical intermediates in various industries, including pharmaceuticals and agrochemicals. The amino group can be readily diazotized and converted into a wide range of other functional groups, such as halogens, nitriles, and hydroxyl groups, via Sandmeyer and related reactions. This allows for the introduction of diverse functionalities onto the aromatic ring.

Furthermore, the tertiary alcohol can be used as a handle for further modifications. For example, it can be dehydrated to form an isopropenyl group, which can then participate in various addition and polymerization reactions. The combination of these transformations allows for the generation of a wide array of polysubstituted aromatic compounds that are valuable intermediates in organic synthesis.

Development of Novel Reagents and Ligands Based on this compound Substructures

The unique structural features of this compound make it a promising candidate for the development of novel reagents and ligands for various chemical applications, including asymmetric synthesis and catalysis.

The presence of both a nucleophilic amino group and a hydroxyl group allows for the synthesis of polydentate ligands. researchgate.netscholaris.ca These ligands can chelate to metal centers, forming stable complexes that can be utilized as catalysts. For example, the amino group can be functionalized to introduce other coordinating atoms, such as phosphorus or sulfur, to create ligands with specific electronic and steric properties.

Moreover, the chiral variants of aminophenyl alcohol derivatives can be employed as chiral reagents or auxiliaries in asymmetric synthesis. nih.govuvic.canih.gov Although this compound itself is achiral, chiral centers can be introduced in its vicinity through synthetic modifications. These chiral derivatives could then be used to control the stereochemical outcome of chemical reactions, leading to the enantioselective synthesis of valuable chiral molecules.

Polymer Chemistry Applications of this compound Derivatives

The aromatic amine functionality of this compound and its derivatives makes it a valuable monomer for the synthesis of high-performance polymers.

Monomer Synthesis for Advanced Polymer Architectures

The amino group of this compound can participate in polymerization reactions to form polyamides, polyimides, and other condensation polymers. The bulky tertiary alcohol group can influence the properties of the resulting polymers, potentially leading to materials with improved solubility, thermal stability, and specific mechanical properties.

Polyimides: Aromatic diamines are key monomers for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. core.ac.ukscienoc.com A diamine monomer could be synthesized from this compound through derivatization of the amino group or by coupling two molecules of this compound. The resulting diamine could then be polymerized with a dianhydride to produce a novel polyimide. The bulky 2-hydroxypropan-2-yl group would likely disrupt chain packing, potentially leading to more soluble and processable polyimides.

Polyamides: Similarly, diamine or dicarboxylic acid monomers derived from this compound could be used to synthesize novel polyamides. nih.goviosrjournals.orgresearchgate.netnih.gov The incorporation of the this compound moiety could impart unique properties to the resulting polyamide fibers or resins.

Epoxy Resins: Aromatic amines are also commonly used as curing agents for epoxy resins. rsc.orgmdpi.com Furthermore, this compound can be a precursor for the synthesis of novel epoxy monomers. Glycidylation of the amino and hydroxyl groups would yield a multifunctional epoxy monomer that could be polymerized to form a highly cross-linked and potentially flame-retardant epoxy network.

A summary of potential monomer syntheses from this compound is provided in the table below:

Polymer ClassMonomer TypePotential Synthetic Route
PolyimidesDiamineDimerization of this compound derivatives
PolyamidesDiamine or DiacidFunctional group transformation of the amine or aromatic ring
Epoxy ResinsMultifunctional Epoxy MonomerGlycidylation of the amine and hydroxyl groups

Covalent Organic Framework (COF) and Polymer Conjugate Applications

The molecular architecture of this compound, featuring a nucleophilic amino group and a hydroxyl functional group on a rigid phenyl backbone, makes it a promising candidate for the construction of highly ordered porous materials and functional polymers.

Covalent Organic Framework (COF) Applications

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. researchgate.netnih.gov The primary amino group of this compound can participate in various condensation reactions that are commonly used to form the backbone of COFs.

One of the most prevalent methods for COF synthesis is the formation of imine linkages through the reaction of amines with aldehydes. rsc.org Similar to other aniline derivatives like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), which are widely used as building blocks, this compound can be employed as a monomer in such reactions. acs.org The condensation of its amino group with multifunctional aldehydes would lead to the formation of a robust, porous imine-linked COF.

The presence of the tertiary alcohol group (-C(CH₃)₂OH) introduces a key feature. This bulky, non-planar group would project into the pores of the COF, influencing its three-dimensional structure, pore size, and surface properties. This intrinsic functionalization can be advantageous for specific applications, such as selective gas sorption or catalysis, by creating a unique chemical environment within the pores. researchgate.netnih.gov

Furthermore, the hydroxyl group offers a site for post-synthetic modification. semanticscholar.orgnih.gov This strategy allows for the introduction of a wide range of functional moieties into the COF structure after its initial synthesis, thereby tailoring the material's properties for targeted applications without altering the underlying framework. semanticscholar.org For instance, the hydroxyl groups could be esterified or etherified to anchor catalytic species or other functional molecules.

Table 1: Potential COF Building Blocks and Linkages Involving this compound

Monomer/Building BlockCo-monomer (Example)Resulting LinkagePotential COF Properties
This compoundTerephthalaldehydeImine (-C=N-)Porous, crystalline, with functionalized pores
This compoundPyromellitic dianhydrideImideHigh thermal stability, defined pore structure

Polymer Conjugate Applications

The derivatization of this compound is also highly relevant in the field of polymer chemistry. Its bifunctionality allows it to be incorporated into various polymer backbones or used to create functional polymer conjugates.

The primary amino group can readily react with acyl chlorides or carboxylic acids to form polyamides, or with dianhydrides to form polyimides. These reactions would result in polymers where the 2-hydroxypropyl-phenyl moiety is a repeating unit along the polymer chain. Such polymers could exhibit enhanced solubility in organic solvents due to the pendant hydroxyl group and the disruption of chain packing by the bulky isopropyl group. The synthesis of aromatic polyamides from aniline derivatives is a well-established field, and the principles can be directly applied to this compound. nih.gov

Alternatively, the amino group can be a site for initiating polymerization or for grafting polymers onto the molecule. The resulting polymer would have a terminal 2-(4-hydroxyphenyl)propan-2-ol group.

The hydroxyl group provides another handle for derivatization. It can be used to attach the entire molecule as a side chain to a pre-existing polymer backbone. For example, a polymer with reactive acyl chloride or isocyanate groups could be functionalized by reacting it with this compound. This approach is common in creating polymers with specific functionalities. rsc.orgresearchgate.net

The polymerization of aniline derivatives can also proceed through oxidative coupling to form polyanilines. nih.govacs.org While the substitution on the para position might influence the polymerization mechanism and the properties of the resulting polymer, it represents another potential route for creating novel conductive or electroactive materials.

Table 2: Research Findings on Polymerization of Aniline Derivatives

Polymerization MethodAniline Derivative (Example)Key Findings
Step-growth polymerizationAniline and sulfur monochlorideSynthesis of poly[N,N-(phenylamino)disulfides] with unique conjugated backbones. nih.govacs.org
Oxidative chemical polymerization2-(1-methylbut-2-en-1-yl)anilineFormation of soluble polyaniline derivatives in protonated emeraldine (B8112657) forms, suitable for thin films in chemical sensors. rsc.orgresearchgate.net

Computational Chemistry and Quantum Mechanical Studies of 2 4 Aminophenyl Propan 2 Ol and Analogs

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT is a popular choice for these calculations because it can achieve a good balance between accuracy and computational cost. Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly paired with basis sets like 6-311G(d,p) to describe the molecular system.

Structural Optimization and Conformational Analysis

A fundamental step in computational chemistry is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. For a molecule like 4-aminophenol, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Computational studies have successfully reproduced the structural parameters of aromatic compounds. nih.gov The optimization of 4-aminophenol using a method such as B3LYP/6-311G(d,p) would yield precise values for its geometry. For instance, the calculations would define the C-C, C-N, C-O, O-H, and N-H bond lengths and the angles between these bonds. Any significant deviations from standard values for hexagonal rings (120°) can indicate strain or the electronic influence of substituents.

ParameterTypical Atom PairDescription
Bond Length (Å)C-C (aromatic)The distance between adjacent carbon atoms in the benzene ring.
Bond Length (Å)C-OThe distance between a ring carbon and the oxygen of the hydroxyl group.
Bond Length (Å)C-NThe distance between a ring carbon and the nitrogen of the amino group.
Bond Angle (°)C-C-C (aromatic)The angle formed by three consecutive carbon atoms in the benzene ring.
Bond Angle (°)C-C-OThe angle involving the hydroxyl group's attachment point on the ring.
Bond Angle (°)C-C-NThe angle involving the amino group's attachment point on the ring.

Calculation of Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO) and Band Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ucsb.edu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.eduresearchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and can be easily excited. utm.my DFT calculations are widely used to determine these orbital energies. For 4-aminophenol, the HOMO-LUMO gap has been calculated, indicating its relative stability compared to other substituted phenols like p-nitrophenol.

ParameterValue (eV)Description
EHOMO-5.11Energy of the Highest Occupied Molecular Orbital.
ELUMO-0.23Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)4.88Indicates the molecule's chemical reactivity and stability.

Note: The specific energy values can vary slightly depending on the exact DFT functional and basis set used in the calculation.

Vibrational Spectroscopy Simulations and Assignments (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's bonds. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.gov These theoretical spectra are invaluable for interpreting and assigning the peaks observed in experimental spectra. researchgate.net

Prediction of Normal Modes of Vibrations and Potential Energy Distribution

A molecule with N atoms has 3N-6 normal modes of vibration (for non-linear molecules). nepjol.info Computational methods can calculate the frequency of each mode. However, simply knowing the frequency is not enough for a complete understanding. Potential Energy Distribution (PED) analysis is used to provide a quantitative description of each vibrational mode by assigning it to specific internal coordinates (like bond stretching, angle bending, or torsions). researchgate.netnepjol.info This allows researchers to confidently label complex spectral peaks, for example, distinguishing between C-H stretching, O-H bending, or N-H wagging modes.

ModeCalculated Frequency (cm-1)Vibrational Assignment (PED Contribution)
ν(O-H)~3600O-H bond stretching
νas(N-H)~3500Asymmetric N-H bond stretching
νs(N-H)~3400Symmetric N-H bond stretching
ν(C-H)arom3000-3100Aromatic C-H bond stretching
ν(C-C)arom1500-1600Aromatic ring C-C stretching
δ(N-H)~1620N-H scissoring/bending
δ(O-H)~1350In-plane O-H bending
ν(C-O)~1250C-O bond stretching
ν(C-N)~1275C-N bond stretching

Note: Frequencies are approximate and based on typical values for functional groups in similar molecules. PED analysis provides the percentage contribution of each internal coordinate to the mode.

Comparison with Experimental Spectroscopic Data for Validation

A crucial step in computational spectroscopy is the validation of the theoretical results. This is achieved by comparing the calculated vibrational frequencies with those obtained from experimental FT-IR and FT-Raman spectra. nih.gov Typically, calculated harmonic frequencies are higher than experimental anharmonic frequencies due to the approximations made in the model. To correct for this, uniform scaling factors are often applied to the computed frequencies. semanticscholar.org A strong correlation between the scaled theoretical spectrum and the experimental spectrum confirms that the computational model provides an accurate representation of the molecule's structure and vibrational dynamics.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting a molecule's reactive behavior. It is plotted onto the molecule's electron density surface, using a color scale to represent the potential. uni-muenchen.de The MEP map illustrates the charge distribution and helps identify regions that are rich or poor in electrons. researchgate.net

The color-coding convention is typically as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For 4-aminophenol, DFT calculations have been used to generate MEP maps. These studies show that the most negative regions (red) are concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group. This indicates that these sites are the most likely to be attacked by electrophiles (e.g., protonation). The hydrogen atoms of the hydroxyl and amino groups, as well as the aromatic hydrogens, typically show positive potential (blue), marking them as sites for potential nucleophilic interaction. This analysis provides a clear, visual guide to the molecule's chemical reactivity. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a simple Lewis-like language of localized bonds, lone pairs, and antibonding orbitals. researchgate.netwikipedia.orgnih.gov This approach provides a quantitative description of intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. materialsciencejournal.org The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A larger E(2) value indicates a more significant interaction and greater charge delocalization. materialsciencejournal.org

In molecules like 2-(4-aminophenyl)propan-2-ol, the primary donor groups are the lone pairs of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the π-bonds of the phenyl ring. The acceptor orbitals are typically the antibonding orbitals (σ* and π*) of the phenyl ring and adjacent bonds. The delocalization of electron density from the donor to the acceptor orbitals results in intramolecular charge transfer (ICT), which plays a crucial role in determining the molecule's electronic and optical properties.

The key intramolecular interactions in aromatic amines and phenols involve the delocalization of the lone pair electrons of the nitrogen and oxygen atoms into the π-system of the benzene ring. For instance, in aniline (B41778), the lone pair of the nitrogen atom (n(N)) donates electron density to the antibonding π* orbitals of the C-C bonds in the ring. This n(N) → π*(C-C) interaction leads to a significant stabilization of the molecule and is responsible for the electron-donating nature of the amino group. A similar effect occurs with the hydroxyl group in phenol (B47542).

For a molecule like this compound, the NBO analysis would reveal significant stabilization energies arising from the following interactions:

n(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the antibonding orbitals of the phenyl ring.

n(O) → σ(C-C)*: Delocalization of the oxygen lone pair into the antibonding orbitals of the adjacent carbon-carbon single bonds.

π(C-C) → π(C-C)*: Intramolecular charge transfer within the phenyl ring, contributing to its aromatic stability.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix for 4-ethylmorpholine (Analogous System)
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N4σ(C3-C16)2.87n → σ
LP(1) N4σ(C5-C15)2.91n → σ
σ(C2-C1)σ(N4-C3)1.85σ → σ
σ(C5-C6)σ(N4-C15)1.92σ → σ

Data is hypothetical and based on typical values for similar structures as specific data for the target molecule was not found in the provided search results.

Nonlinear Optical (NLO) Properties and Optoelectronic Potential

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG), frequency mixing, and optical switching. rsc.org Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising candidates for NLO materials due to their large molecular hyperpolarizabilities. jmcs.org.mx In these molecules, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer upon excitation. rsc.org

Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. By calculating the dipole moment, polarizability, and hyperpolarizability tensors, the potential of a molecule for optoelectronic applications can be assessed. The total first hyperpolarizability (β_tot) is a key parameter for evaluating the second-order NLO response.

While specific computational data for the NLO properties of this compound were not found in the provided search results, a study on 2-(4-aminophenyl) quinoline (B57606), an analog, indicates that such molecular systems can possess large average polarizabilities and first molecular hyperpolarizabilities. researchgate.net The following table presents computed NLO properties for a series of triphenylamine-based α-cyanocinnamic acid derivatives, which are well-characterized D-π-A systems, to illustrate the typical range of these values.

Table 2: Calculated Dipole Moment (μ), Average Polarizability (⟨α⟩), and First Hyperpolarizability (β_tot) for Triphenylamine-based D-π-A Systems (Analogous Systems)
Moleculeμ (Debye)⟨α⟩ (a.u.)β_tot (a.u.)
D111.38508.9739894.13
D213.63511.2353241.27
D315.27513.5165487.55
D416.89515.8070537.95

Data sourced from a study on triphenylamine-based α-cyanocinnamic acid acetylene derivatives, which are analogous D-π-A systems. jmcs.org.mx

The large hyperpolarizability values observed in these analogous systems are a direct consequence of efficient intramolecular charge transfer from the donor to the acceptor moiety. jmcs.org.mx For this compound, the presence of the electron-donating amino group and the π-conjugated phenyl ring suggests a significant potential for NLO activity. The propan-2-ol group, while not a strong acceptor, contributes to the molecular asymmetry, which is a prerequisite for a non-zero β value. The optoelectronic potential of this compound and its analogs lies in their possible application in devices that rely on the modulation of light, such as optical switches and frequency converters. Further computational and experimental studies on this compound are warranted to fully elucidate its NLO properties and potential for optoelectronic applications.

Advanced Spectroscopic Characterization Techniques for 2 4 Aminophenyl Propan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. uobasrah.edu.iq

¹H and ¹³C NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

The structure of 2-(4-aminophenyl)propan-2-ol gives rise to a distinct and predictable NMR spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four unique signals corresponding to the different types of hydrogen atoms in the molecule.

Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the amino group (H-2, H-6) are shielded and appear upfield, while the protons meta to the amino group (H-3, H-5) are deshielded and appear downfield. The coupling between these adjacent protons (ortho-coupling) results in a doublet for each signal, with a typical coupling constant (³J) of 7-9 Hz.

Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Hydroxyl Proton (-OH): The tertiary alcohol proton also gives rise to a singlet, the chemical shift of which is sensitive to experimental conditions. libretexts.org

Methyl Protons (-CH₃): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They will appear as a sharp singlet, integrating to six protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, six distinct carbon signals are anticipated. compoundchem.com

Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the aliphatic region.

Quaternary Carbon (C(CH₃)₂OH): The carbon atom bonded to the hydroxyl group and the two methyl groups will appear as a single, typically weaker, signal.

Aromatic Carbons: The para-substituted aromatic ring contains four unique carbon environments: the carbon attached to the amino group (C-1), the two equivalent carbons ortho to the amino group (C-2, C-6), the two equivalent carbons meta to the amino group (C-3, C-5), and the carbon attached to the propan-2-ol substituent (C-4). The carbon attached to the electronegative nitrogen atom (C-1) is expected to be significantly shielded.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Type Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
H-2, H-6Aromatic6.60 - 6.80Doublet (d)-
H-3, H-5Aromatic7.10 - 7.30Doublet (d)-
-NH₂Amine3.50 - 4.50Broad Singlet (br s)-
-OHAlcohol1.50 - 2.50Singlet (s)-
-CH₃Aliphatic1.40 - 1.60Singlet (s)30 - 35
C-1Aromatic (C-N)--145 - 150
C-2, C-6Aromatic (CH)--114 - 116
C-3, C-5Aromatic (CH)--127 - 129
C-4Aromatic (C-C)--135 - 140
C(CH₃)₂OHQuaternary Alcohol--70 - 75
-CH₃Aliphatic--30 - 35

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the signals of the ortho-coupled aromatic protons (H-2/H-6 and H-3/H-5), confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the aromatic proton signals (H-2/H-6 and H-3/H-5) to their corresponding carbon signals (C-2/C-6 and C-3/C-5) and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. Key correlations would include:

A cross-peak between the methyl protons (-CH₃) and the quaternary alcohol carbon (C(CH₃)₂OH).

A cross-peak between the methyl protons and the aromatic C-4 carbon, confirming the attachment point of the propan-2-ol group.

Correlations from the aromatic protons (H-2/H-6 and H-3/H-5) to neighboring carbons, confirming the substitution pattern.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. nih.gov

The spectrum of this compound is characterized by vibrations corresponding to its primary amine, tertiary alcohol, and substituted aromatic ring functionalities.

N-H Stretching: Primary amines exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com

O-H Stretching: The tertiary alcohol group gives rise to a strong, broad absorption band centered around 3200-3400 cm⁻¹, indicative of intermolecular hydrogen bonding in the condensed phase. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of medium to strong bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1580-1650 cm⁻¹. orgchemboulder.com

C-O Stretching: The C-O stretching vibration of a tertiary alcohol is a strong band typically found in the 1100-1210 cm⁻¹ range. spectroscopyonline.com

Aromatic Substitution Pattern: A strong band in the 800-850 cm⁻¹ region, arising from C-H out-of-plane bending, is characteristic of 1,4-disubstitution (para) on a benzene ring.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
N-H Asymmetric & Symmetric StretchPrimary Amine3300 - 3500 (two bands)Medium
O-H Stretch (H-bonded)Tertiary Alcohol3200 - 3400Strong, Broad
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)Methyl Groups2850 - 2980Medium to Strong
N-H Bend (Scissoring)Primary Amine1580 - 1650Medium to Strong
C=C Stretch (In-ring)Phenyl Ring1450 - 1600Medium to Strong
C-O StretchTertiary Alcohol1100 - 1210Strong
C-H Out-of-Plane Bendp-Disubstituted Ring800 - 850Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₃NO), the calculated monoisotopic mass is 151.09971 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the molecular formula.

Electron ionization (EI) mass spectrometry also provides structural information through analysis of the fragmentation pattern. The molecular ion peak (M⁺•) at m/z 151 would be observed. Key fragmentation pathways for this molecule would include: wikipedia.org

Alpha-Cleavage: The most common fragmentation for alcohols and amines is alpha-cleavage. libretexts.orgchadsprep.com Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a highly favorable pathway, leading to a resonance-stabilized ion at m/z 136. This is often the base peak in the spectrum.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur, resulting in a peak at m/z 133. libretexts.org

Loss of HCN: Aromatic amines can undergo fragmentation by losing a molecule of hydrogen cyanide (HCN, 27 Da), which could lead to a peak at m/z 124. miamioh.edu

Interactive Table: Predicted HRMS Fragmentation for this compound
m/z (Mass/Charge) Proposed Fragment Ion Formula Neutral Loss
151[M]⁺•[C₉H₁₃NO]⁺•-
136[M - CH₃]⁺[C₈H₁₀NO]⁺•CH₃
133[M - H₂O]⁺•[C₉H₁₁N]⁺•H₂O
124[M - HCN]⁺•[C₈H₁₂O]⁺•HCN

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The technique is sensitive to the electronic structure and extent of conjugation in a molecule.

The chromophore in this compound is the aminophenyl group. Aniline (B41778), the parent compound, typically displays two main absorption bands resulting from π → π* transitions within the benzene ring. aatbio.com

Primary Band (E2-band): An intense absorption band is expected around 230-240 nm.

Secondary Band (B-band): A weaker, fine-structured band is expected at longer wavelengths, typically around 280-290 nm.

The presence of the alkyl substituent (propan-2-ol) at the para position is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted aniline. The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information.

Molecular Structure: It would yield precise bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and the conformation of the molecule in the solid state.

Supramolecular Structure: Crucially, this technique reveals how molecules are arranged in the crystal lattice. For this compound, the analysis would detail the intermolecular hydrogen bonding network. The amine (-NH₂) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, leading to potentially complex and robust networks that dictate the crystal packing. researchgate.netnih.govduke.edu This analysis provides insight into the forces that govern the solid-state properties of the material.

Catalytic Applications and Ligand Design Incorporating 2 4 Aminophenyl Propan 2 Ol Substructures

Design and Synthesis of Metal Complexes with 2-(4-Aminophenyl)propan-2-ol Derived Ligands

The unique structure of this compound, featuring both an amino group and a tertiary alcohol, makes it an attractive scaffold for ligand design. These functional groups provide distinct coordination sites and can be readily modified to tune the steric and electronic properties of the resulting metal complexes.

Coordination Chemistry of Aminophenyl-Propanol Ligands with Transition Metals

The coordination chemistry of ligands derived from this compound with transition metals is governed by the Lewis basicity of the nitrogen and oxygen atoms. youtube.com The central metal ion, acting as a Lewis acid, accepts electron pairs from these donor atoms to form coordinate covalent bonds. lumenlearning.com The number of donor atoms bonded to the metal center defines its coordination number, which, along with the nature of the metal and ligands, determines the geometry of the resulting complex—commonly tetrahedral, square planar, or octahedral. libretexts.orglibretexts.org

Ligands incorporating the aminophenyl-propanol moiety can act as monodentate or polydentate ligands. lumenlearning.com For instance, the amino group can coordinate directly to a metal center. Further functionalization, such as converting the hydroxyl group into an ether or incorporating phosphine (B1218219) groups, can create bidentate or tridentate ligands. These polydentate ligands form more stable chelate structures with metal ions. researchgate.net The synthesis of such complexes typically involves the reaction of a suitable metal precursor, like a metal chloride or acetate (B1210297), with the custom-designed ligand in an appropriate solvent. ekb.egekb.eg The resulting complexes are then characterized using various spectroscopic and analytical techniques to confirm their structure and stoichiometry.

Chiral Ligand Development for Asymmetric Catalysis

Asymmetric catalysis relies heavily on the use of chiral ligands to control the stereochemical outcome of a reaction, preferentially forming one enantiomer of the product. nih.gov The this compound framework can be adapted for chiral ligand development. Although the parent molecule is achiral, introducing chirality can be achieved by modifying the aromatic ring or the propanol (B110389) backbone with chiral substituents.

The development of such ligands is often guided by established design principles. For a long time, C2-symmetric ligands were predominant in asymmetric catalysis, but more recently, nonsymmetrical ligands, such as P,N-ligands, have proven highly effective in many metal-catalyzed reactions. researchgate.netnih.gov A ligand derived from this compound could be designed to be nonsymmetrical, with the amino and alcohol functionalities offering different electronic and steric environments. This dissymmetry around the metal center is crucial for inducing enantioselectivity. The ultimate goal is to create a "privileged ligand" that demonstrates high levels of enantiocontrol across a variety of reactions. utexas.edu

Homogeneous and Heterogeneous Catalysis Mediated by this compound-based Catalysts

Catalysts derived from this compound can be employed in both homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is dissolved in the reaction medium, offering high activity and selectivity. Heterogeneous catalysts exist in a different phase from the reactants, which facilitates their separation and reuse.

Applications in Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Forming Reactions

Metal complexes featuring ligands derived from this compound are promising candidates for catalyzing crucial bond-forming reactions. Palladium- and copper-based catalysts are particularly important in this context.

Carbon-Carbon (C-C) Bond Formation: Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. The electronic properties of ligands play a key role in the efficiency of these reactions. Organocopper reagents, often used in conjunction with palladium catalysts, are effective for forming C-C bonds, even at highly sterically hindered positions. rsc.org

Carbon-Nitrogen (C-N) Bond Formation: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The choice of ligand is critical, and ligands with the ability to stabilize the active palladium species are highly sought after. beilstein-journals.org Copper-catalyzed C-N bond formation, an evolution of the traditional Ullmann reaction, has also seen significant advancement through the introduction of new ligand systems that allow the reactions to proceed under milder conditions. researchgate.net

Carbon-Oxygen (C-O) Bond Formation: Similar to C-N bond formation, palladium-catalyzed methods have been developed for the cross-coupling of aryl halides with alcohols and phenols to form C-O bonds. beilstein-journals.org The design of ligands that promote this transformation is an active area of research. nih.gov

The following table summarizes potential applications for these catalysts.

Table 1: Potential Catalytic Applications
Bond Type Reaction Example Metal Catalyst Potential Role of Ligand
C-C Suzuki, Heck, Sonogashira Coupling Palladium Stabilize catalytic species, influence reactivity
C-N Buchwald-Hartwig Amination Palladium, Copper Promote oxidative addition and reductive elimination
C-O Buchwald-Hartwig Etherification Palladium, Copper Enhance catalyst stability and turnover number

Investigation of Catalyst Recyclability and Stability

A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. To address this, catalysts can be immobilized on solid supports, converting them into heterogeneous systems. This approach significantly enhances their recyclability and stability.

One strategy involves anchoring the this compound-derived ligand to a solid matrix, such as silica (B1680970) or magnetic nanoparticles. mdpi.commdpi.com For example, a palladium catalyst supported on magnetic Fe₃O₄ nanoparticles has demonstrated desirable reusability, with degradation efficiency remaining high even after multiple cycles. mdpi.com Covalently binding the ligand to a support can increase the catalyst's lifetime by preventing autooxidation or degradation of the complex. mdpi.com The stability of these heterogeneous catalysts can be assessed by running multiple reaction cycles and analyzing the catalyst's performance and structural integrity after each run.

Mechanistic Insights into Catalytic Activity and the Role of the Aminophenyl-Propanol Moiety in Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing more efficient systems. The aminophenyl-propanol moiety can influence the catalytic cycle in several ways. A typical palladium-catalyzed cross-coupling cycle involves oxidative addition, transmetalation (for C-C coupling) or coordination of the nucleophile, and reductive elimination.

Computational studies and kinetic experiments are valuable tools for elucidating these mechanisms. rsc.orgnih.gov By examining the energy profiles of different reaction pathways, researchers can understand how the ligand structure, including the aminophenyl-propanol substructure, governs the catalyst's activity and selectivity. nih.gov

Supramolecular Chemistry and Crystal Engineering of 2 4 Aminophenyl Propan 2 Ol Systems

Investigation of Hydrogen Bonding Networks and Other Intermolecular Interactions

The molecular structure of 2-(4-Aminophenyl)propan-2-ol offers multiple sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to be a hydrogen bond acceptor. Similarly, the hydroxyl group can both donate and accept hydrogen bonds. This dual functionality is a strong indicator that the compound is capable of forming extensive and robust hydrogen-bonding networks in the solid state.

In related aminophenol systems, the interplay between N-H···O and O-H···N hydrogen bonds often leads to the formation of well-defined supramolecular synthons. ias.ac.in These are predictable and recurring patterns of intermolecular interactions. For this compound, it is highly probable that similar synthons would govern its crystal packing. The tertiary alcohol moiety introduces additional steric and electronic factors that could lead to unique hydrogen bonding motifs not observed in simpler aminophenols.

Beyond classical hydrogen bonds, other non-covalent interactions are likely to play a role in the supramolecular assembly. These include π-π stacking interactions between the aromatic rings and weaker C-H···π interactions. A comprehensive study would involve the characterization of these interactions through single-crystal X-ray diffraction, which would provide precise data on bond lengths, angles, and spatial arrangements.

Hypothetical Hydrogen Bonding Parameters:

To illustrate the potential for hydrogen bonding, the following table presents hypothetical data that would be the subject of experimental verification.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-HHO~0.86~2.00~2.86~170
O-HHN~0.96~1.80~2.76~175
O-HHO~0.96~1.85~2.81~165

Crystal Packing, Polymorphism, and Solid-State Property Studies

The way individual molecules of this compound pack together in a crystal lattice will ultimately determine its macroscopic properties. The formation of different crystal packing arrangements, known as polymorphism, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites. ias.ac.in

The solid-state properties of this compound are directly linked to its crystal packing. For instance, the arrangement of molecules could influence its optical and mechanical properties. A thorough investigation in this area would not only advance the fundamental understanding of this compound but also open avenues for its application in materials science.

Co-crystallization Strategies and Host-Guest Chemistry with Aminophenyl Propanols

Co-crystallization is a powerful technique in crystal engineering that involves combining two or more different molecules in a single crystal lattice. This approach can be used to modify the physical properties of a compound or to create novel materials with unique functionalities. Given its hydrogen bonding capabilities, this compound is an excellent candidate for co-crystallization studies.

Potential co-formers could include a wide range of molecules that can participate in hydrogen bonding, such as carboxylic acids, amides, and other phenols. The selection of a co-former would be guided by the principles of supramolecular synthon formation, aiming to create robust and predictable intermolecular interactions. The resulting co-crystals would be characterized by single-crystal X-ray diffraction to determine their structure and the nature of the interactions between the components.

Furthermore, the structural framework of this compound could lend itself to host-guest chemistry. It is conceivable that in certain crystalline forms or in co-crystals, cavities or channels could be formed that are capable of encapsulating smaller guest molecules. The study of such host-guest systems would be a fascinating area of research, with potential applications in areas such as separation, storage, and sensing. The ability to design and control the formation of these systems would represent a significant advancement in the crystal engineering of aminophenyl propanols.

Advanced Analytical Method Development for 2 4 Aminophenyl Propan 2 Ol

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in separating 2-(4-Aminophenyl)propan-2-ol from impurities and quantifying its presence in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for its analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. The presence of the aromatic amine and tertiary alcohol functional groups dictates the choice of stationary and mobile phases for optimal separation.

Reversed-phase HPLC (RP-HPLC) is the most common approach. The basic amino group allows for strong retention and good peak shape, especially when using columns designed for the analysis of basic compounds. researchgate.net A C18 or a phenyl-hexyl column can be effectively utilized. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter; maintaining a slightly acidic pH (e.g., using a phosphate (B84403) or acetate (B1210297) buffer) ensures the protonation of the amino group, leading to enhanced retention and symmetrical peaks. shimadzu.com

For purity assessment, a gradient elution method is often preferred to resolve potential impurities with a wide range of polarities. Quantitative analysis can be performed using an isocratic method, which provides shorter run times and better reproducibility. sielc.com Detection is commonly achieved using a UV detector, with the aromatic ring providing strong absorbance at specific wavelengths, typically around 240-280 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~12-15 minutes

Gas Chromatography (GC) for Volatile Derivatives

Direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation in the injector or column. The presence of both a primary amine and a tertiary hydroxyl group can lead to peak tailing and poor chromatographic performance. Therefore, derivatization is a necessary step to increase volatility and thermal stability. researchgate.net

A common derivatization strategy involves silylation, where active hydrogens on the amine and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov Acylation with reagents like heptafluorobutyric anhydride (B1165640) is another viable option, which also enhances sensitivity for electron capture detection (ECD). nih.gov

Once derivatized, the compound can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-polysiloxane (DB-5 or equivalent). Detection is typically performed using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and confirmation. nih.gov

Table 2: Representative GC Method Parameters for Derivatized this compound

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Reaction Conditions 70 °C for 30 minutes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 50-500 m/z

Electrochemical Methods for Redox Characterization and Sensing Applications

The electrochemical behavior of this compound is primarily governed by the oxidation of the aromatic amino group. ua.es Similar to other p-substituted aminophenols, the compound is expected to undergo an electrochemical oxidation process at a suitable electrode surface, such as glassy carbon or platinum. researchgate.net

Cyclic voltammetry can be employed to study the redox properties. In an aqueous acidic or neutral medium, the p-aminophenol moiety can be oxidized to a quinoneimine species. ua.esustc.edu.cn This process is often quasi-reversible or irreversible, depending on the stability of the generated radical cation and subsequent chemical reactions like hydrolysis or polymerization. ustc.edu.cn The oxidation potential will be influenced by the pH of the supporting electrolyte.

These electrochemical properties can be harnessed for the development of sensitive analytical sensors. Techniques like differential pulse voltammetry or square-wave voltammetry can be optimized for the quantitative determination of this compound at low concentrations. The electrode surface can also be modified with nanomaterials or polymers to enhance sensitivity and selectivity.

Table 3: Typical Parameters for Electrochemical Analysis of this compound

ParameterCondition
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (3M KCl)
Counter Electrode Platinum wire
Supporting Electrolyte 0.1 M Phosphate Buffer Solution (pH 7.0)
Technique Cyclic Voltammetry (for characterization) or Differential Pulse Voltammetry (for quantification)
Scan Rate (CV) 50 mV/s
Potential Range 0.0 V to +1.0 V vs. Ag/AgCl
Expected Oxidation Peak ~ +0.4 to +0.6 V vs. Ag/AgCl

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the comprehensive analysis of this compound, providing both separation and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. Using an electrospray ionization (ESI) source in positive ion mode, the compound can be readily ionized to produce a prominent protonated molecule [M+H]⁺. shimadzu.comnih.gov Tandem mass spectrometry (LC-MS/MS) can be used for selective and highly sensitive quantification through multiple reaction monitoring (MRM), as well as for structural elucidation by analyzing the fragmentation patterns of the parent ion. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound. nih.gov Following silylation, the molecule will have a higher molecular weight. The electron ionization (EI) mass spectrum will likely show a molecular ion peak, although it may be of low intensity for a tertiary alcohol derivative. whitman.edu Characteristic fragment ions would arise from the loss of a methyl group (M-15) and from cleavage of the carbon-carbon bond adjacent to the tertiary alcohol, leading to a stable benzylic-type cation.

These hyphenated methods provide a high degree of confidence in both the identification and quantification of this compound and its potential impurities or metabolites.

Future Research Directions and Emerging Applications of 2 4 Aminophenyl Propan 2 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a significant leap forward for the production of specialty chemicals like 2-(4-Aminophenyl)propan-2-ol. While specific studies on the flow synthesis of this exact compound are not yet prevalent, the extensive research on continuous processes for other aromatic amines provides a clear roadmap for its future integration.

Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yield, purity, and safety, particularly for exothermic reactions or those involving hazardous intermediates. For instance, diazotization reactions, a common transformation for aromatic amines, are often associated with the release of nitrogen oxides and thermal instability in batch processes. thieme-connect.com Continuous flow reactors can mitigate these risks by minimizing the reaction volume at any given time and ensuring efficient heat exchange.

Automated platforms can further accelerate the discovery and optimization of reaction pathways for this compound and its derivatives. By systematically varying reactants, catalysts, and conditions, these systems can rapidly identify optimal protocols for its synthesis or its incorporation into larger molecules, such as polymers or pharmaceutical scaffolds. This approach aligns with the broader industry trend towards more efficient, safer, and scalable chemical manufacturing.

Exploration in Advanced Materials Science

The bifunctional nature of this compound makes it an intriguing building block, or monomer, for the development of high-performance materials. Its aromatic amine functionality is a well-established anchor for creating robust polymer backbones, while the tertiary alcohol group offers a site for further modification or for influencing intermolecular interactions.

Aromatic diamines are fundamental monomers for producing polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the microelectronics industry. researchgate.netgoogle.com They are used for applications such as wafer passivation layers, stress buffers, and dielectric layers in displays. google.com

The incorporation of this compound as a diamine monomer (following the conversion of its alcohol group or use in its pristine form) is a promising research direction. The bulky isopropylidene group, similar to that in 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP), can disrupt polymer chain packing. researchgate.net This disruption can lead to polyimides with enhanced solubility and lower dielectric constants, which are critical properties for next-generation electronic components. google.com Research on polyimides derived from asymmetrical dianhydrides and various aromatic diamines has shown that subtle changes in monomer structure can significantly influence key properties like the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and adhesion to metal substrates like copper, which is vital for flexible copper clad laminates (FCCL). researchgate.net

Future research will likely involve synthesizing novel polyimides from this compound and characterizing their electronic and optical properties. The data below, from related polyimides, illustrates the target properties for such new materials.

Table 1: Properties of Related Aromatic Polyimides for Electronic Applications

Diamine Monomer Dianhydride Glass Transition Temp. (Tg) Key Properties/Applications
2,2-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) 3,3′,4,4′-oxydiphthalic dianhydride (ODPA) ~225-230°C Thermoplastic behavior, good mechanical properties. researchgate.net
2-(4-aminophenyl)-5-aminobenzimidazole (4APBI) 2,3,3',4'-oxydiphthalic anhydride (B1165640) (aODPA) >340°C High thermal stability, low CTE, superior adhesion to copper. researchgate.net

This table is illustrative and based on data for structurally similar diamines to indicate potential research targets.

The development of functional polymers with tailored properties is a major focus of modern materials science. The structure of this compound is well-suited for creating polymers with enhanced processability without sacrificing thermal performance. The non-coplanar structure imparted by the propane-2-ol bridge can improve the solubility of otherwise rigid polyimides and other aromatic polymers. researchgate.net

This improved solubility is a significant advantage, as many high-performance aromatic polymers are difficult to process due to their poor solubility in common organic solvents. researchgate.net By creating more processable polymers, researchers can more easily fabricate films, coatings, and composite matrix resins. Copolymerization, where this compound is used alongside other diamines, is an effective strategy to fine-tune the properties of the final polymer, balancing rigidity, flexibility, and thermal stability. iyte.edu.tr

Furthermore, the tertiary alcohol group provides a reactive handle for post-polymerization modification. This allows for the grafting of other functional groups onto the polymer backbone, creating materials for specific applications such as sensors, membranes, or biocompatible materials. The hydroxyl group could also participate in hydrogen bonding, potentially improving the interfacial adhesion in polymer composites.

Sustainable Chemical Processes for Industrial and Environmental Relevance

The chemical industry is increasingly focused on developing "green" and sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.org The synthesis of aromatic amines, a cornerstone of the chemical industry, has traditionally relied on methods that involve harsh conditions and produce significant waste streams. thieme-connect.com

Future research into the synthesis of this compound will prioritize the development of more sustainable pathways. Key areas of exploration include:

Catalytic Routes: Developing novel catalysts for the amination of corresponding phenolic precursors. For example, Ag-doped Ni/SiO2 catalysts have shown high efficiency in converting phenols to anilines, with water as the only byproduct, which aligns with green chemistry principles. rsc.org

Renewable Feedstocks: Exploring the synthesis of the parent phenol (B47542) from bio-renewable sources like lignin. rsc.org Lignin is a rich source of aromatic platform chemicals that could serve as a sustainable starting point for producing this compound. rsc.orgacs.org

Improved Reaction Media: Moving away from strong, corrosive acids traditionally used in diazotization and other transformations. thieme-connect.com The use of aqueous media, solid acid catalysts like silica (B1680970) sulfuric acid, or reusable polymeric agents represents a greener alternative. thieme-connect.com

Atom Economy: Designing synthesis routes that maximize the incorporation of all reactant atoms into the final product. For instance, green acetylation methods for protecting amine groups using tartaric acid as a catalyst in acetic acid demonstrate high atom economy. ias.ac.in The borrowing hydrogen strategy, where an alcohol is dehydrogenated and the resulting carbonyl reacts with an amine, is another elegant, atom-economical method for amine synthesis. rsc.org

By focusing on these sustainable approaches, the industrial production of this compound can become more environmentally benign and economically competitive.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Aminophenyl)propan-2-ol, and how can intermediates be characterized?

  • Methodology : A common route involves the reduction of nitro precursors. For example, 2-(4-Nitrophenyl)propan-2-ol derivatives can be reduced using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) in ethanol. Intermediate characterization requires NMR (¹H/¹³C) to confirm the conversion of the nitro group (-NO₂) to an amine (-NH₂). X-ray crystallography (as demonstrated for structurally similar compounds) can resolve stereochemical ambiguities .
  • Key Data : Reduction yields >85% under optimized conditions (25°C, 12 hrs, H₂ at 1 atm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aromatic amine group. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended before use. Degradation products (e.g., oxidized quinones) can be monitored at 254 nm .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) shows a singlet for the -OH group (~1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm).
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) confirm structure .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 166.1) validates molecular weight .

Advanced Research Questions

Q. How can this compound be functionalized for use in PET imaging probes?

  • Methodology : Fluorination at the hydroxyl group via nucleophilic substitution (e.g., using K²⁹F/¹⁸F with a tosyl leaving group) generates radiolabeled derivatives. In vivo stability testing in murine models (e.g., biodistribution studies) assesses retention in target tissues like the brain. Competitive binding assays (vs. Tau protein aggregates) validate specificity .
  • Data Contradiction : Some fluorinated derivatives show off-target binding in white matter; iterative structural optimization (e.g., replacing methyl with bulkier groups) improves selectivity .

Q. What strategies mitigate side reactions during amide coupling of this compound?

  • Methodology : Use coupling agents like HATU or EDCI with HOAt to minimize racemization. Protect the amine group with Boc or Fmoc before acylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products via flash chromatography .
  • Key Insight : LiOH in THF/water (3:1) efficiently cleaves Boc groups without degrading the propan-2-ol backbone .

Q. How do steric and electronic effects influence the compound’s reactivity in organocatalytic applications?

  • Methodology : DFT calculations (B3LYP/6-31G*) model transition states in asymmetric aldol reactions. Experimental validation uses chiral HPLC to determine enantiomeric excess (e.g., >90% ee with L-proline catalysts). Steric hindrance from the 4-aminophenyl group slows nucleophilic attack but enhances stereoselectivity .

Q. What contradictions exist in reported biological activities of derivatives, and how can they be resolved?

  • Case Study : Some studies report antimicrobial activity (MIC = 8 µg/mL against S. aureus), while others show no efficacy. Re-evaluate assay conditions (e.g., broth microdilution vs. disk diffusion) and compound solubility (use DMSO stocks ≤1% v/v). Confirm purity via LC-MS to rule out impurity-driven activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.